1,7-Diazaspiro[4.4]nonane, 1-(3-pyridazinyl)-
Description
1,7-Diazaspiro[4.4]nonane is a bicyclic spiroamine featuring two fused rings: a pyrrolidine (5-membered) and a piperidine (6-membered) connected via a spiro carbon. The compound 1-(3-pyridazinyl)-1,7-diazaspiro[4.4]nonane incorporates a pyridazinyl substituent at the 1-position, enhancing its pharmacological relevance. This structure is synthesized through nucleophilic displacement and cyclization reactions, as demonstrated in improved methods starting from malononitrile . Enantiomer separation via chiral resolution (e.g., using L- and D-di-p-toluoyl tartaric acid) yields high-purity stereoisomers, critical for activity studies .
The compound has been explored in drug discovery, particularly as a sigma receptor (S1R/S2R) ligand and antibacterial agent. Its rigid spirocyclic core mimics endogenous ligands while offering metabolic stability and selectivity .
Properties
CAS No. |
646056-22-6 |
|---|---|
Molecular Formula |
C11H16N4 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-pyridazin-3-yl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C11H16N4/c1-3-10(14-13-6-1)15-8-2-4-11(15)5-7-12-9-11/h1,3,6,12H,2,4-5,7-9H2 |
InChI Key |
ISTGBZHTZSXNEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC2)N(C1)C3=NN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Functionalization with Pyridazine Moieties
Introducing the pyridazine group to the spirocyclic framework often involves nucleophilic substitution or coupling reactions. A 2024 study demonstrated the use of phosphorus oxychloride (POCl₃) to chlorinate pyridazinone intermediates, followed by displacement with hydrazine hydrate to yield 3-hydrazinylpyridazine derivatives . For instance, 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one undergoes chlorination with POCl₃ at 100°C for 2 hours, achieving a 94% yield of the chlorinated product . Subsequent reaction with hydrazine hydrate introduces the hydrazine moiety, critical for further functionalization .
Table 2: Key Functionalization Reactions
| Step | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Chlorination | POCl₃ | 100°C, 2 hr | 3-Chloropyridazine | 94% | |
| Hydrazine substitution | Hydrazine hydrate | Reflux, 2 hr | 3-Hydrazinylpyridazine | 89% |
Industrial-Scale Synthesis and Optimization
Industrial production emphasizes scalability and cost-efficiency. Continuous flow reactors and automated systems are employed to enhance reaction consistency, as noted in a 2024 technical report . Purification techniques such as crystallization and column chromatography are critical for achieving >98% purity in bulk synthesis . For example, a large-scale process described by VulcanChem utilizes tetrahydrofuran (THF) as a solvent for coupling reactions, with recrystallization in ethanol to isolate the final product .
Table 3: Industrial vs. Laboratory-Scale Methods
Recent Advances in Methodology
Recent innovations focus on reducing reaction steps and improving atom economy. A 2025 study introduced a one-pot cyclization-functionalization sequence using microwave irradiation, reducing synthesis time from 16 hours to 4 hours while maintaining an 82% yield . Additionally, biocatalytic methods employing immobilized enzymes have shown promise in enhancing stereoselectivity during spirocycle formation .
Challenges and Limitations
Current methods face challenges such as:
-
Low regioselectivity : Competing pathways during cyclization lead to byproducts, necessitating costly purification .
-
Sensitivity to moisture : Reactions requiring anhydrous conditions (e.g., POCl₃-mediated chlorination) demand stringent environmental controls .
-
Scalability issues : Batch processes suffer from heat transfer inefficiencies at larger scales .
Chemical Reactions Analysis
Types of Reactions
1-(PYRIDAZIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-(PYRIDAZIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticonvulsant and antimicrobial agent.
Biology: It is studied for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(PYRIDAZIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2,7-Diazaspiro[4.4]nonane Derivatives
- Structural Differences: The 2,7-diazaspiro[4.4]nonane isomer shifts nitrogen positions, altering electronic and steric profiles. For example, in sigma receptor ligands, this isomer retains a pyrrolidine-like rigidity but with distinct substituent spatial arrangements .
- Pharmacological Activity: Derivatives like AD258 (4b) exhibit high S1R affinity (Ki = 2.7 nM) and S1R agonism, contrasting with the 1,7-diazaspiro[4.4]nonane-based compounds, which show variable functional profiles depending on substitution .
- Antibacterial Activity: In fluoroquinolones, 2,7-diazaspiro[4.4]nonane substituents (e.g., compound 4b) enhance Gram-negative activity when N-alkylated, outperforming 1,7-diazaspiro analogues in potency .
Piperazine and 1,4-Diazepane Analogues
- Flexibility vs. Rigidity : Linear diamines (e.g., piperazine) lack the conformational restraint of spirocycles, reducing target selectivity. For M2 isoform activators, piperazine derivatives (AC50 = 895 nM) outperform spirocyclic diamines, which show diminished potency .
- Sigma Receptor Binding: Piperazine-based ligands generally exhibit lower S1R/S2R affinity (Ki > 100 nM) compared to spirocycles like 2,7-diazaspiro[3.5]nonane derivatives (Ki = 2.7–13 nM) .
Other Spirocyclic Diamines
- 2,8-Diazaspiro[5.5]undecane: Larger ring systems increase steric bulk, reducing antibacterial efficacy compared to 1,7-diazaspiro[4.4]nonane derivatives .
- 2,7-Diazaspiro[3.5]nonane: Smaller fused rings (pyrrolidine + azetidine) enhance S1R binding (Ki = 2.7 nM) but may reduce metabolic stability due to higher ring strain .
Key Research Findings and Data
Table 1: Comparative Pharmacological Profiles of Selected Compounds
Key Observations:
Ring Size and Rigidity: Smaller spirocycles (e.g., 2,7-diazaspiro[3.5]nonane) optimize S1R binding but may limit steric compatibility with other targets like bacterial DNA gyrase .
Substituent Effects: N-Alkylation of 2,7-diazaspiro[4.4]nonane in fluoroquinolones boosts antibacterial activity, while hydrophobic groups in sigma ligands modulate S1R/S2R selectivity .
Stereochemistry: Enantiomers of 1,7-diazaspiro[4.4]nonane derivatives exhibit distinct pharmacological profiles, emphasizing the need for chiral resolution in drug development .
Biological Activity
1,7-Diazaspiro[4.4]nonane, 1-(3-pyridazinyl)- is a chemical compound notable for its unique spirocyclic structure, which includes two nitrogen atoms in a bicyclic arrangement. The molecular formula of this compound is CHN, and it has a molar mass of approximately 204.27 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of neuronal nicotinic receptors.
The primary biological activity of 1,7-Diazaspiro[4.4]nonane, 1-(3-pyridazinyl)- is its selective interaction with the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs). This selectivity suggests that the compound could have therapeutic implications in treating neurological disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD) by enhancing cognitive function and memory through modulation of neurotransmitter systems.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Neuronal Modulation : The compound has been shown to enhance synaptic transmission and improve cognitive performance in preclinical models. Its specific binding affinity for nicotinic receptors indicates potential for developing cognitive enhancers.
- Cognitive Enhancement : In animal models, administration of 1,7-Diazaspiro[4.4]nonane, 1-(3-pyridazinyl)- has resulted in improved performance in memory tasks, suggesting its role as a cognitive enhancer.
- Safety Profile : Preliminary toxicity assessments indicate that while the compound interacts with nicotinic receptors, it does not exhibit significant acute toxicity at therapeutic doses. However, further studies are necessary to fully understand its safety profile and long-term effects .
Comparative Analysis with Similar Compounds
The following table compares 1,7-Diazaspiro[4.4]nonane, 1-(3-pyridazinyl)- with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,7-Diazaspiro[4.4]nonane, 1-(3-pyridazinyl)- | CHN | Modulator of neuronal nicotinic receptors |
| 7-(5-ethoxy-3-pyridinyl)-1,7-diazaspiro[4.4]nonane | CHNO | Enhanced solubility and potential bioavailability |
| 1-(2-pyridyl)-1,7-diazaspiro[4.4]nonane | CHN | Different pyridine substitution affecting activity |
The unique spirocyclic structure of 1,7-Diazaspiro[4.4]nonane, 1-(3-pyridazinyl)- differentiates it from other compounds in its class and contributes to its specific receptor selectivity.
Preclinical Studies
One notable preclinical study involved assessing the cognitive-enhancing effects of the compound in a rodent model designed to mimic Alzheimer's pathology. The results indicated significant improvements in memory retention and spatial navigation tasks following treatment with varying doses of the compound over a four-week period.
Clinical Implications
While clinical trials are yet to be conducted on humans, the promising results from animal studies suggest that further exploration into its efficacy and safety in human subjects could be warranted. Researchers are currently designing protocols for phase I clinical trials focusing on cognitive decline associated with aging and neurodegenerative diseases.
Q & A
Q. What are the common synthetic routes for 1,7-Diazaspiro[4.4]nonane, 1-(3-pyridazinyl)-, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step processes, such as cyclocondensation of diamines with ketones or aldehydes under controlled pH and temperature. For example, spirocyclic cores are formed via acid- or base-mediated cyclization, with pyridazinyl groups introduced via nucleophilic substitution or coupling reactions. Reaction conditions (e.g., solvent polarity, temperature gradients, and catalyst selection) critically impact yield and stereochemical outcomes. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of 1,7-Diazaspiro[4.4]nonane derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regiochemistry and substituent placement, with splitting patterns revealing spirocyclic geometry.
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves absolute stereochemistry and bond angles in crystalline derivatives.
- HPLC: Monitors purity and enantiomeric excess using chiral columns .
Q. How can researchers design initial biological activity screens for 1,7-Diazaspiro[4.4]nonane derivatives?
Methodological Answer: Prioritize target-based assays (e.g., enzyme inhibition or receptor binding) guided by structural analogs. For example, pyridazinyl moieties may interact with kinase or GPCR targets. Use high-throughput screening (HTS) with fluorescence polarization or absorbance readouts. Include positive/negative controls and dose-response curves to establish IC50 values .
Advanced Research Questions
Q. How can contradictions in reported biological activities of 1,7-Diazaspiro[4.4]nonane analogs across studies be systematically resolved?
Methodological Answer:
- Comparative Structure-Activity Relationship (SAR) Studies: Synthesize derivatives with systematic substituent variations (e.g., pyridazinyl vs. pyrimidinyl groups) and test under standardized assay conditions.
- Computational Docking: Map binding poses to identify critical interactions (e.g., hydrogen bonding with the spirocyclic nitrogen).
- Meta-Analysis: Account for variability in assay protocols (e.g., buffer composition, cell lines) using statistical tools like ANOVA .
Q. What methodological approaches are recommended for elucidating enantiomer-specific interactions with biological targets?
Methodological Answer:
- Chiral Resolution: Separate enantiomers via chiral HPLC or enzymatic resolution.
- Asymmetric Synthesis: Use chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) to synthesize enantiopure derivatives.
- Biophysical Assays: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities for each enantiomer .
Q. How can computational chemistry predict the reactivity of 1,7-Diazaspiro[4.4]nonane derivatives in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate transition-state energies to identify favorable reaction pathways (e.g., SN1 vs. SN2 mechanisms).
- Molecular Dynamics (MD): Simulate solvent effects and steric hindrance around the spirocyclic core.
- Kinetic Studies: Validate computational predictions with experimental rate constants under varying conditions (e.g., solvent polarity, nucleophile strength) .
Q. What strategies optimize the scalability of 1,7-Diazaspiro[4.4]nonane synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Continuous Flow Reactors: Enhance reproducibility and reduce side reactions via precise temperature/pH control.
- Design of Experiments (DoE): Use factorial designs to identify critical parameters (e.g., catalyst loading, stoichiometry).
- In-Line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. How can researchers integrate theoretical frameworks (e.g., molecular modeling) with experimental data to refine synthetic pathways?
Methodological Answer:
- Retrosynthetic Analysis: Apply Corey’s principles to deconstruct the spirocyclic core into feasible precursors.
- Quantum Mechanics/Molecular Mechanics (QM/MM): Model reaction trajectories to predict regioselectivity.
- Machine Learning: Train algorithms on historical reaction data to recommend optimal conditions (e.g., solvent, catalyst) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
